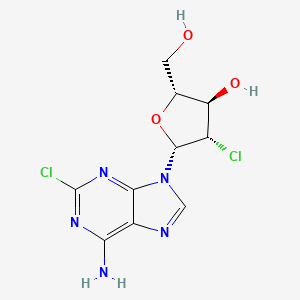
3-(2-Hydroxyethyl)-5-(hydroxyimino)-2-methyl-3,5-dihydro-4H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxyethyl)-5-(hydroxyimino)-2-methyl-3,5-dihydro-4H-imidazol-4-one is a chemical compound with a unique structure that includes both hydroxyethyl and hydroxyimino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-5-(hydroxyimino)-2-methyl-3,5-dihydro-4H-imidazol-4-one can be achieved through several synthetic routes. One common method involves the reaction of hydroximoyl chlorides with dinitromethane sodium salt, followed by conversion of the resulting 1-substituted 1-hydroxyimino-2,2-dinitroethanes into dipotassium or disodium salts. These salts are then subjected to nitrosation with sodium nitrite in acetic acid or with dinitrogen tetroxide .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as the use of flow microreactor systems for efficient and sustainable production, could be applied to the synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Hydroxyethyl)-5-(hydroxyimino)-2-methyl-3,5-dihydro-4H-imidazol-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
3-(2-Hydroxyethyl)-5-(hydroxyimino)-2-methyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Hydroxyethyl)-5-(hydroxyimino)-2-methyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the hydroxyethyl group may enhance the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Hydroxyethyl)indole:
1-Hydroxyimino-2,2-dinitroethanes: These compounds share the hydroxyimino group and are used in similar synthetic applications.
Uniqueness
3-(2-Hydroxyethyl)-5-(hydroxyimino)-2-methyl-3,5-dihydro-4H-imidazol-4-one is unique due to its combination of hydroxyethyl and hydroxyimino groups, which confer distinct chemical reactivity and potential biological activity.
Propiedades
Número CAS |
113385-77-6 |
|---|---|
Fórmula molecular |
C6H9N3O3 |
Peso molecular |
171.15 g/mol |
Nombre IUPAC |
3-(2-hydroxyethyl)-2-methyl-5-nitrosoimidazol-4-ol |
InChI |
InChI=1S/C6H9N3O3/c1-4-7-5(8-12)6(11)9(4)2-3-10/h10-11H,2-3H2,1H3 |
Clave InChI |
MIMCHLYAZAFBNX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(N1CCO)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R,5S,6S,7R,9R,11E,13E,15S,16R)-6-[(2R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(iodomethyl)-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B13450913.png)
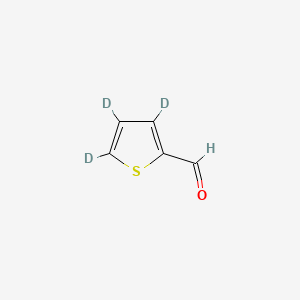
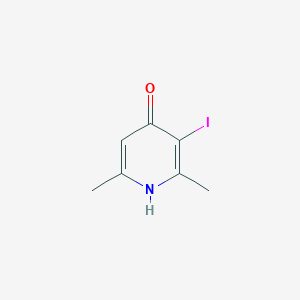

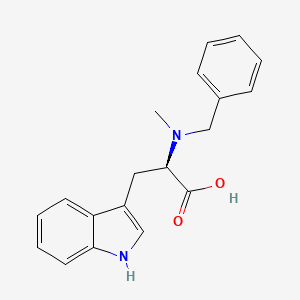

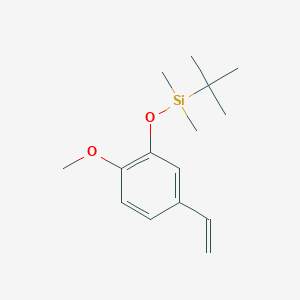

![1-[(2R,4S)-2,4-bis(hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B13450961.png)
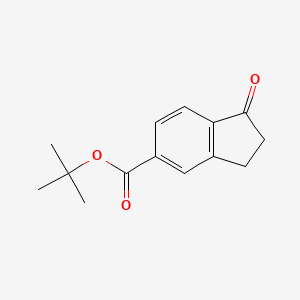
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3,4,5-trifluorophenyl)aceticacid](/img/structure/B13450977.png)
![1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine](/img/structure/B13450982.png)
![2-[2-(2-aminoethoxy)ethoxy]ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate](/img/structure/B13450985.png)
